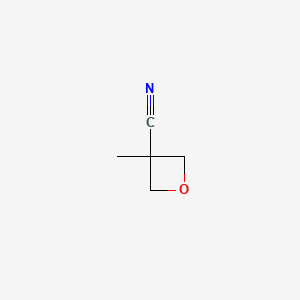

3-Methyloxetane-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyloxetane-3-carbonitrile (CAS Number: 170128-14-0) is a chemical compound with the IUPAC name 3-methyl-3-oxetanecarbonitrile . It has a molecular weight of 97.12 g/mol and the following InChI code: 1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 . This compound is typically stored at a temperature of -10°C .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

3-Methyloxetane-3-carbonitrile serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the development of pharmaceuticals. Its unique three-membered oxetane ring structure can be modified to introduce specific functional groups, enhancing drug potency, bioavailability, and stability .

Ring Expansion Reactions

The oxetane ring in 3-methyloxetane-3-carbonitrile can undergo ring expansion reactions. These transformations allow chemists to access larger ring systems, which are essential for designing novel compounds. By manipulating the nitrile group, researchers can generate diverse heterocyclic structures with potential biological activity .

Polymer Chemistry

Oxetanes find applications in polymer science due to their reactivity and ability to form stable cyclic structures. Researchers have explored 3-methyloxetane-3-carbonitrile as a monomer for ring-opening polymerization. The resulting polymers exhibit unique properties, such as high thermal stability and resistance to degradation .

Materials Science

The incorporation of oxetane-containing units into materials can lead to improved properties. Scientists have investigated 3-methyloxetane-3-carbonitrile derivatives as components in adhesives, coatings, and sealants. These materials benefit from the oxetane ring’s strain energy, which contributes to enhanced performance .

Fluorescent Probes and Sensors

Researchers have functionalized 3-methyloxetane-3-carbonitrile to create fluorescent probes and sensors. By attaching specific fluorophores or recognition elements, these compounds can selectively detect analytes (such as metal ions or biomolecules) in biological or environmental samples. The oxetane scaffold provides a stable and rigid framework for such applications .

Photochemistry and Photophysics

The strained oxetane ring in 3-methyloxetane-3-carbonitrile exhibits interesting photochemical behavior. Researchers have explored its photoisomerization properties and used it as a model system to study excited-state dynamics. Understanding these processes contributes to the development of light-responsive materials and photonic devices .

Propiedades

IUPAC Name |

3-methyloxetane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLDEOHYZQLQRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride](/img/structure/B573593.png)

![2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole](/img/structure/B573597.png)